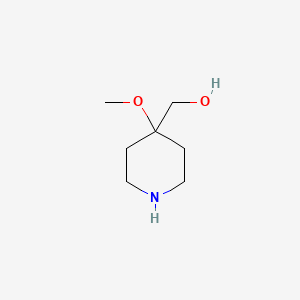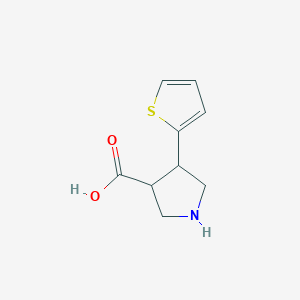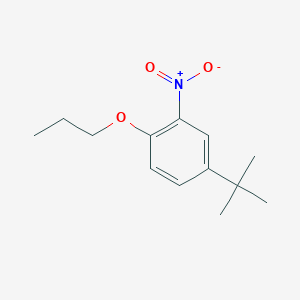![molecular formula C14H21BO2S B1423309 4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 1414923-65-1](/img/structure/B1423309.png)
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the formula C12H17BO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
This compound can potentially undergo various chemical reactions. For instance, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . Its melting point is between 27-31°C, and it has a boiling point of 130°C/20mmHg . The compound also has a refractive index of 1.49 .Scientific Research Applications
Borylation Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: is commonly used in borylation reactions. This process involves the addition of a boron-containing group to organic molecules. The compound is particularly useful for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate . This reaction is crucial for creating complex molecules in pharmaceuticals and agrochemicals.
Hydroboration of Alkynes and Alkenes
The compound is also employed in the hydroboration of alkyl or aryl alkynes and alkenes. This is done in the presence of transition metal catalysts . Hydroboration is an essential step in organic synthesis, as it converts unsaturated carbon-carbon bonds into more reactive organoborane compounds, which can then be further transformed into alcohols, amines, or other functional groups.
Suzuki-Miyaura Cross-Coupling
Another significant application is in Suzuki-Miyaura cross-coupling reactions. This compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions are widely used to form carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals, polymers, and natural products.
Asymmetric Hydroboration
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: can be used in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is particularly important in the field of stereochemistry, where the creation of chiral molecules with high enantiomeric excess is desired for the development of certain medications.
Synthesis of Copolymers
The compound finds application in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have potential applications in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
Target of Action
Similar compounds are known to be used in the borylation of organic compounds .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often catalyzed by transition metals .
Biochemical Pathways
It can be inferred that the compound plays a role in the synthesis of boronic esters and acids, which are important intermediates in organic synthesis and medicinal chemistry .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Action Environment
The compound is sensitive to moisture and air . Therefore, it should be stored in a cool, dry, and well-ventilated environment . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and exposure to light .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-7-11(9-12)10-18-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVOEQSPJORCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



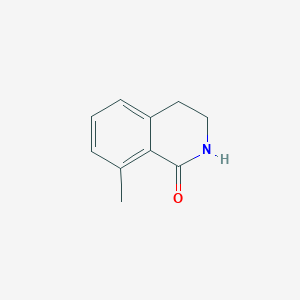
![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)

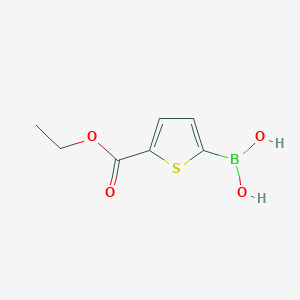

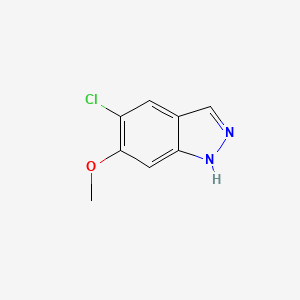
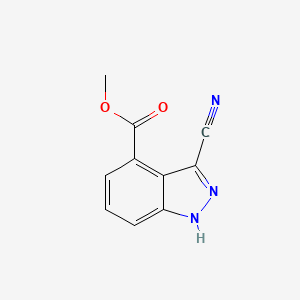
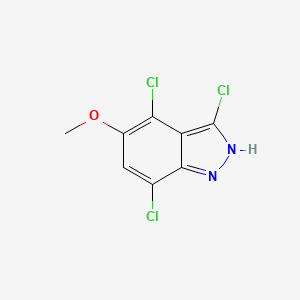
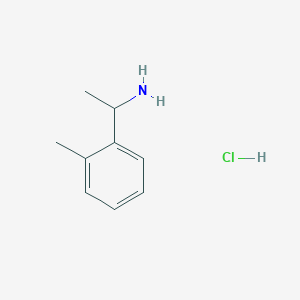
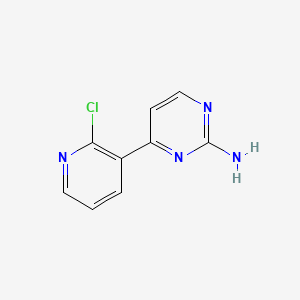
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)
